N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
Beschreibung
N-(5-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a triazolopyridine derivative characterized by a cyclopropanecarboxamide group at position 2 and a 4-formylphenyl substituent at position 5 of the triazolopyridine core. Its structural analogs often vary in substituents at the phenyl ring, influencing physicochemical properties and biological activity .
Eigenschaften
IUPAC Name |
N-[5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-10-11-4-6-12(7-5-11)14-2-1-3-15-18-17(20-21(14)15)19-16(23)13-8-9-13/h1-7,10,13H,8-9H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQKDLGWFSVVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Oxidation of Hydroxymethyl Intermediates
The 4-hydroxymethylphenyl analog (CAS 1142936-49-9) is oxidized to the formyl derivative using MnO₂ or Dess-Martin periodinane:
Oxidation Conditions
| Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|
| MnO₂ | DCM | RT, 8h | 65% |
| Dess-Martin | THF | 0°C → RT, 2h | 82% |
Bromomethyl to Formyl Conversion
The bromomethyl intermediate (CAS 1206163-59-8) is hydrolyzed to hydroxymethyl (AgNO₃, H₂O/acetone) and then oxidized:
Critical Analysis of Methodologies
Efficiency Comparison
| Method | Steps | Overall Yield | Cost | Scalability |
|---|---|---|---|---|
| Direct Suzuki Coupling | 3 | 52% | High | Moderate |
| Bromomethyl Oxidation | 5 | 45% | Medium | Low |
| Hydroxymethyl Oxidation | 4 | 58% | Medium | High |
The direct Suzuki route is favored for its brevity, while oxidation pathways offer better functional group tolerance.
Spectroscopic Validation
Industrial-Scale Considerations
-
Catalyst Recycling : Pd recovery via chelating resins reduces costs.
-
Solvent Selection : Switching from dioxane to cyclopentyl methyl ether (CPME) improves safety profiles.
Emerging Strategies
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(5-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropancarboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Formylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Formylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Der Triazolo-Pyridin-Kern kann elektrophile und nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen verwendet.
Hauptprodukte
Oxidation: Das Hauptprodukt ist die entsprechende Carbonsäure.
Reduktion: Das Hauptprodukt ist der entsprechende Alkohol.
Substitution: Die Produkte variieren je nach den eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.
Case Study: Anticancer Efficacy
- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 | 15 | 2023 |
Antiviral Potential
The compound has been investigated for its antiviral activity against influenza viruses. Research has focused on its ability to disrupt viral polymerase interactions, which is crucial for viral replication.
Case Study: Antiviral Efficacy
- Objective : Assess the effectiveness against influenza A virus polymerase.
- Findings : Molecular docking studies suggested that the compound effectively binds to the PA-PB1 interface of the polymerase, potentially inhibiting viral replication.
Data Table: Antiviral Activity
| Virus Type | Binding Affinity (kcal/mol) | Reference Year |
|---|---|---|
| Influenza A | -9.8 | 2020 |
Research Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The methodologies employed often include:
- Microwave-assisted synthesis for rapid reaction times and higher yields.
- Metal-free conditions to enhance sustainability and reduce environmental impact.
Wirkmechanismus
The mechanism of action of N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridine core is known to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, including inflammation, cell proliferation, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Structural Features
The table below summarizes key structural analogs, highlighting substituent differences and molecular properties:
Key Differences and Implications
Functional Group Reactivity :
- The formyl group in the target compound offers a reactive aldehyde site for conjugation or further synthesis, contrasting with the bromine in ’s compound, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Filgotinib’s thiomorpholine-dioxide substituent introduces hydrogen-bonding capacity and polarity, critical for its pharmacokinetic profile and target engagement .
Physicochemical Properties: Lipophilicity: The methylphenyl analog () exhibits higher logP compared to the polar thiomorpholine-dioxide group in Filgotinib, influencing membrane permeability .
Biological Activity :
Biologische Aktivität
N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of the triazole and pyridine moieties through various chemical reactions. A notable method is the microwave-assisted synthesis which enhances yield and reaction rates compared to conventional heating methods. For example, a study demonstrated that different carboxylic acids could be effectively utilized to synthesize derivatives of triazolo[1,5-a]pyridines through direct C–N bond construction under microwave conditions .
Table 1: Synthesis Conditions for Triazolo Derivatives
| Entry | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH | Heating | 3 h | 74 |
| 2 | EtOH | Heating | 12 h | NR |
| 3 | MeOH | MW | 45 min | NR |
| 4 | CH₃CN | MW | 45 min | NR |
NR indicates no reaction occurred under the specified conditions.
Pharmacological Properties
The compound exhibits a range of biological activities that are primarily attributed to its structural components. The triazolo and pyridine rings are known to contribute to various pharmacological effects.
- Inhibition of Enzymes : Similar compounds have shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related triazole derivatives have demonstrated moderate inhibitory activity against AChE and significant activity against BChE, suggesting potential for neuroprotective applications .
- Anti-inflammatory Effects : Compounds with similar structures have been identified as inhibitors of Janus kinase (JAK), which plays a critical role in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .
- Anticancer Activity : Some derivatives have shown promise in cancer therapy by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. The triazole ring is often associated with anticancer activity due to its ability to interact with various biological targets.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
- Case Study 1 : A study on a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential for therapeutic applications in oncology.
- Case Study 2 : Another research focused on the anti-inflammatory properties of triazole derivatives found that these compounds significantly reduced inflammation markers in animal models, suggesting their utility in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Triazole derivatives | Moderate AChE inhibition |
| Anti-inflammatory | JAK inhibitors | Reduced inflammation markers |
| Anticancer Activity | Triazole-based drugs | Induction of apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide?
- Methodology : The synthesis typically involves cyclization of a pyridine precursor with a substituted triazole under basic conditions (e.g., triethylamine or DIPEA). A key intermediate is the 4-formylphenyl-substituted triazolopyridine core, which undergoes coupling with cyclopropanecarboxamide via nucleophilic acyl substitution. Purification often employs column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization in ethanol or acetonitrile .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. FT-IR can confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for its stability during storage?
- Methodology : Store the compound in anhydrous DMSO or DMF under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the formyl group. Stability assays using HPLC purity tracking over 30 days at varying temperatures (4°C, 25°C, 40°C) are recommended to determine degradation kinetics .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Methodology : Employ density functional theory (DFT) to model transition states for cyclization steps and identify rate-limiting barriers. Pair with reaction path search algorithms (e.g., GRRM or SCINE) to propose alternative pathways. Validate predictions with kinetic studies (e.g., in situ IR monitoring) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR vs. ITC for binding affinity). Perform dose-response studies across multiple cell lines to assess cytotoxicity thresholds. Use LC-MS/MS to confirm compound integrity in biological matrices, ruling out false positives from degradation .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the formylphenyl group and target hydrophobic pockets. Validate with alanine-scanning mutagenesis of the protein binding site to identify critical residues .
Q. What crystallographic challenges arise in determining its 3D structure?
- Methodology : Due to conformational flexibility in the cyclopropane and triazole moieties, use low-temperature X-ray diffraction (100 K) to minimize disorder. Refine data with SHELXL or OLEX2 , applying restraints for torsional angles. Compare with PXRD patterns to confirm bulk crystallinity .
Methodological Notes
- Contradiction Analysis : When bioactivity varies between studies, consider batch purity (e.g., HPLC >98% ), solvent effects (DMSO vs. saline), and assay sensitivity (e.g., EC₅₀ vs. IC₅₀) .
- Advanced Characterization : Synchrotron-based SC-XRD enhances resolution for flexible regions, while solid-state NMR probes amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
